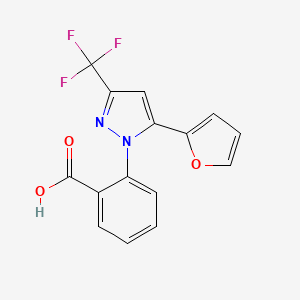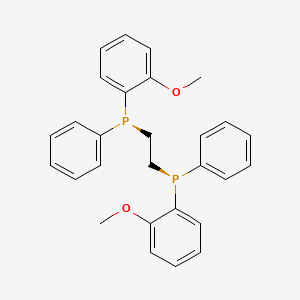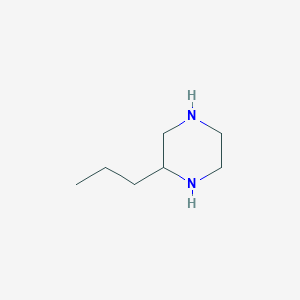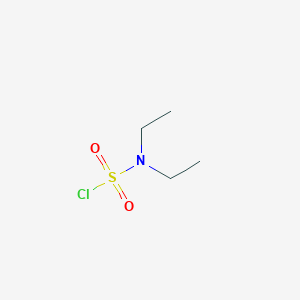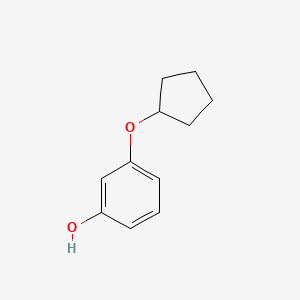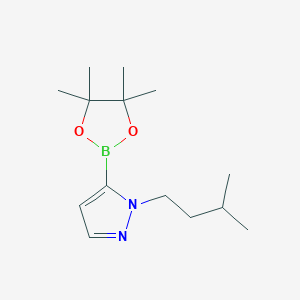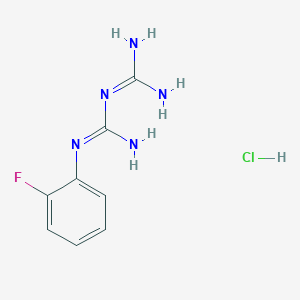
1-(2-Fluorophenyl)biguanide hydrochloride
Übersicht
Beschreibung
“1-(2-Fluorophenyl)biguanide hydrochloride” is a chemical compound with the linear formula FC6H4NHC=NHNHC=NHNH2 · HCl . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(2-Fluorophenyl)biguanide hydrochloride” is represented by the linear formula FC6H4NHC=NHNHC=NHNH2 · HCl . The molecular weight is 231.66 g/mol .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Determination Methods
Fluorescence Optode for Determination : A study by Funaki et al. (2020) introduced a novel method for determining polyhexamethylene biguanide hydrochloride (PHMB) using a lactone-rhodamine B-based fluorescence optode. This method leverages the fluorescence intensity changes of the optode in response to PHMB concentrations, offering a new approach for quantitative analysis in solutions such as contact lens detergents Funaki et al., 2020.
Capillary Electrophoresis for Disinfectants : Abad-Villar et al. (2006) developed a method using capillary electrophoresis with contactless conductivity detection to determine PHMB-HCl and chlorhexidine digluconate in eye drops. This work underscores the significance of accurate and sensitive analytical techniques for monitoring disinfectants in ophthalmic solutions, showcasing the chemical analytical applications of biguanides Abad-Villar et al., 2006.
Therapeutic Research and Applications
Anti-Diabetic Agents : Research by Abbas et al. (2017) focused on synthesizing new 1-substituted-biguanide hydrochloride salts and evaluating their anti-diabetic activity. This study not only contributes to the development of new therapeutic agents for Type II diabetes but also demonstrates the potential of biguanides in modulating blood glucose levels Abbas et al., 2017.
Inhibition of Mitochondrial Complexes : Drahota et al. (2014) examined the effects of biguanides on mitochondrial enzyme activities, revealing that compounds like phenformin can inhibit not only mitochondrial complex I but also complexes II and IV. This finding has implications for understanding the mechanism of action of biguanides and their potential impact on cellular metabolism Drahota et al., 2014.
Antimicrobial Applications : The study of Polyhexamethylene Biguanide Hydrochloride (BIGUANELLE) by Kovachev et al. (2016) in the treatment of bacterial vaginosis highlights the antimicrobial properties of biguanide compounds. This research supports the use of BIGUANELLE as an effective and well-tolerated treatment for anaerobic vaginal infections, emphasizing the therapeutic potential of biguanides in antimicrobial applications Kovachev et al., 2016.
Safety And Hazards
The safety data sheet for a similar compound, “1-(4-Fluorophenyl)biguanide hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-(2-fluorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQPLHJDRXWUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N=C(N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463037 | |
| Record name | 1-(2-Fluorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)biguanide hydrochloride | |
CAS RN |
66088-51-5 | |
| Record name | Imidodicarbonimidic diamide, N-(2-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66088-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 523275 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066088515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66088-51-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Fluorophenyl)biguanide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







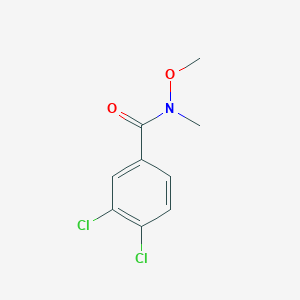

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)
